7alpha-Hydroxyestradiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

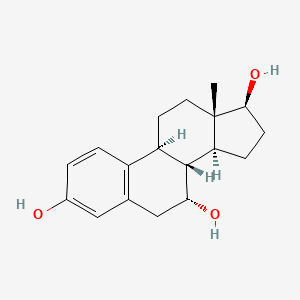

7alpha-hydroxyestradiol is a 7alpha-hydroxy steroid that is 17beta-estradiol substituted by an alpha-hydroxy group at position 7. It has a role as a human xenobiotic metabolite. It is a 7alpha-hydroxy steroid, a 17beta-hydroxy steroid, a 3-hydroxy steroid and a member of phenols. It derives from a 17beta-estradiol. It derives from a hydride of an estrane.

This compound, also known as 7α-hydroxy-17β-estradiol or NSC 89844, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from estrane and 17beta-estradiol.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

7alpha-Hydroxyestradiol is formed through the hydroxylation of estradiol by cytochrome P450 enzymes. It exhibits different binding affinities to estrogen receptors compared to its parent compound, which may influence its biological effects. The compound has been studied for its role in:

- Estrogen Metabolism : It is involved in the metabolic pathways of estrogens, influencing their biological activity and potential carcinogenicity .

- Antiproliferative Effects : Research indicates that this compound may have antiproliferative properties against certain cancer cell lines, suggesting potential therapeutic applications .

Case Studies

- Endometrial Cancer : A nested case-control study within the Women's Health Initiative observed associations between serum levels of estrogen metabolites, including this compound, and endometrial cancer risk. Higher levels were associated with increased cancer risk among postmenopausal women .

- Breast Cancer : In vitro studies have demonstrated that this compound can influence cell proliferation in breast cancer cell lines, potentially serving as a biomarker for assessing cancer risk and progression .

Data Table: Estrogen Metabolites and Cancer Risk

| Estrogen Metabolite | Association with Cancer | Source |

|---|---|---|

| This compound | Increased risk | |

| 2-Methoxyestradiol | Anticancer properties | |

| Estrone | Varies by individual |

Environmental Applications

Research has indicated that this compound can be found in wastewater due to livestock breeding activities and pharmaceutical waste. Its presence raises concerns about endocrine disruption in aquatic ecosystems. Studies are being conducted to explore bioconversion processes using microbial strains capable of degrading estrogens like this compound .

Therapeutic Potential

The unique properties of this compound suggest potential therapeutic applications:

- Hormone Replacement Therapy : Due to its estrogenic activity, it may be considered for use in hormone replacement therapies.

- Cancer Treatment : Its antiproliferative effects warrant further investigation as a potential adjunct treatment for hormone-sensitive cancers.

Eigenschaften

CAS-Nummer |

3398-11-6 |

|---|---|

Molekularformel |

C18H24O3 |

Molekulargewicht |

288.4 g/mol |

IUPAC-Name |

(7R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,7,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-3-2-11(19)8-10(12)9-15(20)17(13)14(18)4-5-16(18)21/h2-3,8,13-17,19-21H,4-7,9H2,1H3/t13-,14+,15-,16+,17-,18+/m1/s1 |

InChI-Schlüssel |

CQPNIWHVQNCXHA-HTPGKPQGSA-N |

SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)O |

Key on ui other cas no. |

3398-11-6 |

Synonyme |

estra-1,3,5(10)-triene-3,7,17-triol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.